4-iodo-1,5-dimethyl-1H-pyrazole
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Description
4-Iodo-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to interact with various targets such as alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase .
Mode of Action
It’s known that iodine can catalyze the formation of a pyrazole structure through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This suggests that 4-iodo-1,5-dimethyl-1H-pyrazole might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It’s known that the compound is a small molecule, suggesting that it might have good bioavailability .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c , suggesting that light, moisture, and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole typically involves the iodination of 1,5-dimethyl-1H-pyrazole. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with iodine in the presence of a base such as ammonium hydroxide. This reaction proceeds under mild conditions and yields the desired iodinated product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions
Properties
IUPAC Name |
4-iodo-1,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYSWMALOLASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304473 |
Source
|
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-96-7 |
Source
|
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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